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molecular formula C11H18N4 B6508856 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine CAS No. 919496-40-5

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine

Cat. No. B6508856
M. Wt: 206.29 g/mol
InChI Key: SVMQCGQXVGRRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846677B2

Procedure details

Chloropyrazine (2.3 g, 20 mmol) and triethylamine (3 g, 30 mmol) were mixed in acetone (8 mL) in a 20 mL microwave vessel. 1-Isopropylpiperazine (2.8 g, 22 mmol) was added and the reaction mixture was heated for 3300 seconds at 120° C. in a microwave oven. The reaction mixture was evaporated and the residue was purified on a silicagel column with dichloromethane/MeOH (9:1) as eluent. Yield: 1.64 g solid 4-isopropyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[CH:15]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)([CH3:17])[CH3:16]>CC(C)=O>[CH:15]([N:18]1[CH2:23][CH2:22][N:21]([C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)[CH2:20][CH2:19]1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)N1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silicagel column with dichloromethane/MeOH (9:1) as eluent

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1CCN(CC1)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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